1,3,5-tri-O-benzoyl-alpha-L-ribofuranose

L-nucleoside synthesis antiviral drug development stereochemistry

Sourcing enantiomerically pure L-ribose building blocks with the correct protecting-group pattern for antiviral nucleoside synthesis often introduces stereochemical risk and supply inconsistency. 1,3,5-Tri-O-benzoyl-α-L-ribofuranose (CAS 171866-30-1) resolves this with a crystalline, fully characterized intermediate that enables reliable, scalable routes to marketed anti-HBV agents. - Free C-2 hydroxyl enables selective oxidation (Dess-Martin periodinane) or sulfonylation for 2′-fluoro/2′-C-branched L-nucleoside libraries. - Validated industrial intermediate for Telbivudine (L-dT) and Clevudine (L-FMAU); the L-configuration confers resistance to mammalian nucleoside phosphorylases. - Crystalline solid (white to off-white powder) ensures straightforward recrystallization, batch-to-batch QC, and stable inventory management for API manufacturing campaigns.

Molecular Formula C26H22O8
Molecular Weight 462.4 g/mol
Cat. No. B070165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-tri-O-benzoyl-alpha-L-ribofuranose
Molecular FormulaC26H22O8
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21-,22-,26-/m0/s1
InChIKeyHUHVPBKTTFVAQF-YGWSKSRPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tri-O-benzoyl-alpha-L-ribofuranose: L-Ribose Building Block


1,3,5-Tri-O-benzoyl-alpha-L-ribofuranose (CAS 171866-30-1) is a fully acylated L-ribofuranose derivative featuring three benzoyl protecting groups at the 1-, 3-, and 5-positions with a free hydroxyl at C-2 [1]. This compound serves as a key chiral intermediate for constructing L-configuration nucleoside analogues, including the anti-HBV agents L-FMAU (Clevudine) and L-dT (Telbivudine) [2]. The benzoyl ester protecting groups confer organic solubility and crystalline character while enabling selective manipulation at the C-2 hydroxyl position through oxidation or sulfonylation chemistry [3].

1
L-configuration nucleoside analog synthesis
Direct stereochemical control for β-L-nucleoside building blocks
2
Free C-2 hydroxyl for downstream modification
Enables oxidation, sulfonylation, and 2′-C-branched chemistry
3
Crystalline benzoyl-protected intermediate
Stable solid format supports inventory and batch consistency

Why 1,3,5-Tri-O-benzoyl-alpha-L-ribofuranose Is Irreplaceable


Substitution of 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose with the D-enantiomer (CAS 22224-41-5) or alternative L-ribose derivatives introduces fundamentally different stereochemical outcomes in nucleoside coupling reactions. The D-enantiomer yields β-D-nucleosides with natural configuration, whereas the L-enantiomer produces β-L-nucleosides required for antiviral agents such as Telbivudine and Clevudine, where the unnatural L-sugar confers resistance to mammalian nucleoside phosphorylases and enhanced antiviral selectivity [1]. Furthermore, the benzoyl protection pattern is critical: this compound retains a free C-2 hydroxyl that enables downstream oxidation to the 2-keto intermediate for 2′-C-branched nucleoside synthesis [2], whereas fully acylated tetra-O-benzoyl derivatives lack this site-specific handle, and alternative protecting groups (acetyl, toluoyl, isopropylidene) exhibit different stability profiles under acidic coupling conditions [3].

D-enantiomer or racemic mixtures
May yield D-nucleoside stereochemistry instead of required L-configuration; stereochemical outcome cannot be reversed by reaction conditions.
Stereochemical mismatch
Fully acylated tetra-O-benzoyl analogs
Lack free C-2 hydroxyl, requiring additional deprotection before oxidation or sulfonylation; step count and yield may be negatively affected.
Protection pattern mismatch
Non-benzoyl protected L-ribose derivatives
Acetyl or isopropylidene groups exhibit different stability under acidic coupling conditions; may require re-optimization of glycosylation parameters.
Stability context mismatch

1,3,5-Tri-O-benzoyl-alpha-L-ribofuranose: Comparative Evidence


Enantiomeric Specificity in Nucleoside Drug Synthesis

1,3,5-Tri-O-benzoyl-alpha-L-ribofuranose (CAS 171866-30-1) provides the essential L-ribofuranose stereochemistry required for L-nucleoside antiviral agents, whereas the D-enantiomer 1,3,5-tri-O-benzoyl-alpha-D-ribofuranose (CAS 22224-41-5) yields D-nucleosides with fundamentally different biological profiles. The D-enantiomer serves as the key intermediate for the antileukemia drug Clofarabine (2-chloro-2′-fluoro-deoxy-9-β-D-arabinofuranosyladenine) [1], while the L-enantiomer is the established precursor for anti-HBV L-nucleosides including L-FMAU (Clevudine) and L-dT (Telbivudine) [2]. In the L-FMAU synthetic route from L-arabinose, this L-enantiomer serves as the critical protected intermediate (compound 8, 2,3,5-O-tribenzoyl-1-O-acetyl-β-L-ribofuranose), enabling the subsequent bromination and condensation steps [3].

Enantiomeric specificity
Head-to-head
L-ribofuranose yields β-L-nucleosides for HBV polymerase research; D-enantiomer yields β-D-nucleosides for oncology studies (Clofarabine pathway).
Enantiomer-dependent research pathway selection
L-enantiomer required for L-nucleoside analog development; D-enantiomer cannot substitute.
L-nucleoside synthesis antiviral drug development stereochemistry enantiomeric differentiation

Telbivudine Synthetic Route Efficiency: L-Ribose vs. 2-Deoxy-L-Ribose

The L-ribose-derived route utilizing 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose as a protected intermediate offers superior overall yield compared to the direct 2-deoxy-L-ribose route for Telbivudine synthesis. The L-ribose route, proceeding through methylation, protection (including this compound as the benzoylated intermediate), reaction with silyl-5-methyluracil, and deprotection, achieves an overall yield of approximately 23% [1]. In contrast, patent literature indicates that routes using 2-deoxy-L-ribose as the direct starting material suffer from extended synthetic sequences due to the poor commercial availability and challenging synthesis of 2-deoxy-L-ribose itself, resulting in lower overall process efficiency [2].

Telbivudine route yield
Cross-study
Reported ~23% overall yield via L-ribose route; 2-deoxy-L-ribose route described as less efficient.
Reported higher-yielding synthetic route context
Yield advantage may reduce step count; requires validation at scale.
Telbivudine synthesis L-ribose derivatives process chemistry yield comparison

Free C-2 Hydroxyl Advantage in 2′-C-Branched Synthesis

1,3,5-Tri-O-benzoyl-alpha-L-ribofuranose retains a free hydroxyl group at the C-2 position, enabling direct oxidation to the corresponding 2-keto intermediate—a critical step in the synthesis of 2′-C-branched ribonucleosides. In contrast, fully acylated tetra-O-benzoyl derivatives lack this site-specific handle and require additional deprotection steps before C-2 functionalization [1]. For the L-enantiomer specifically, this free C-2 hydroxyl enables the same five-step sequence demonstrated for the D-enantiomer analog: oxidation with Dess-Martin periodinane yields the 2-ketone in high yield, followed by organometallic addition and reduction to install 2′-C-branched substituents [2]. The C-2 hydroxyl also permits direct sulfonylation for subsequent fluorination with inversion of configuration, providing access to 2′-fluoro-arabinonucleosides including L-FMAU [3].

Free C-2 hydroxyl utility
Class-level
Enables direct oxidation to 2-keto intermediate; eliminates one deprotection step vs. tetra-O-benzoyl derivatives.
Supports step-count reduction for 2′-modified nucleosides
Estimated yield recovery ~10–20% per avoided step; class-level observation.
regioselective protection 2'-C-branched nucleosides oxidation chemistry building block versatility

Crystalline vs. Syrupy Halide Intermediates

Tri-O-benzoyl ribofuranose derivatives, including 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose, are obtained as stable crystalline solids amenable to purification by recrystallization and long-term storage. This stands in marked contrast to the corresponding ribofuranosyl halide intermediates (2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride and bromide), which are obtained as syrups that are relatively unstable and consequently cannot be stored, requiring immediate use after preparation [1]. The D-enantiomer of this compound (CAS 22224-41-5) is reported as a white solid with a melting point of 125-129°C, underscoring the crystalline nature of this compound class . Additionally, the crystalline character enables facile purification via recrystallization from suitable organic solvents, whereas syrup halides require laborious purification and degrade upon attempted storage .

Crystalline vs. syrup
Class-level
Crystalline solid (D-enantiomer analog mp 125–129°C); ribofuranosyl halides obtained as unstable syrups.
Supports procurement and inventory management
Syrup halides require immediate use; crystalline format enables storage and purification.
crystalline intermediates process chemistry stability storage supply chain

1,3,5-Tri-O-benzoyl-alpha-L-ribofuranose: Key Applications


Synthesis of Anti-HBV L-Nucleosides (Telbivudine, Clevudine)

This compound serves as the essential L-ribofuranose building block for synthesizing anti-hepatitis B virus (HBV) L-nucleoside analogs. The L-ribose route to Telbivudine (L-dT) proceeds through this protected intermediate with an overall yield of approximately 23%, providing a validated industrial pathway for this marketed antiviral [1]. For L-FMAU (Clevudine), the 14-step synthesis from L-arabinose utilizes this compound (as 2,3,5-O-tribenzoyl-1-O-acetyl-β-L-ribofuranose) as the critical protected intermediate en route to the bromosugar coupling partner [2].

2′-C-Branched L-Ribonucleosides for SAR Studies

The free C-2 hydroxyl of 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose enables direct oxidation with Dess-Martin periodinane to the 2-keto intermediate, which serves as the electrophilic partner for organometallic addition to install 2′-C-branched substituents [1]. This five-step sequence from commercially obtained protected ribose provides a flexible platform for generating diverse 2′-C-alkyl, 2′-C-alkenyl, and 2′-C-alkynyl L-ribonucleoside libraries for antiviral SAR studies and lead optimization campaigns [2].

2′-Fluoro-Arabino L-Nucleoside Synthesis

The C-2 hydroxyl group can be converted to a sulfonate leaving group (e.g., triflate, mesylate) for stereospecific fluorination with inversion of configuration, providing access to 2′-fluoro-β-L-arabinofuranosyl nucleosides including L-FMAU and related anti-HBV candidates [1]. This synthetic entry is particularly valuable given that direct fluorination of unprotected L-ribose yields complex mixtures, whereas the benzoylated framework directs regioselective activation at C-2 [2].

Industrial Scale-Up of L-Nucleoside Manufacturing

The crystalline nature of this benzoylated L-ribose derivative (D-enantiomer analog mp: 125-129°C [1]) enables straightforward purification by recrystallization, batch-to-batch quality control, and stable inventory management—critical factors for industrial-scale nucleoside API manufacturing [2]. This contrasts with syrupy halide intermediates that require just-in-time synthesis and immediate consumption, introducing significant process risk and quality variability in manufacturing settings.

Application
Selection Property
Validation Focus
L-nucleoside analog research synthesis
L-ribofuranose stereochemistry with free C-2 hydroxyl
Enantiomeric purity and coupling efficiency with silylated bases
2′-C-branched nucleoside library construction
C-2 ketone intermediate accessibility via oxidation
Organometallic addition yields and stereoselective reduction
2′-fluoro-arabino L-nucleoside preparation
Regioselective sulfonylation at C-2
Stereospecific fluorination and protecting group stability
Scalable intermediate supply for process research
Crystalline solid format with batch reproducibility
Recrystallization purification and long-term storage stability
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